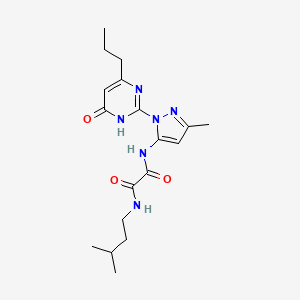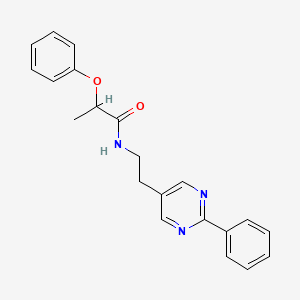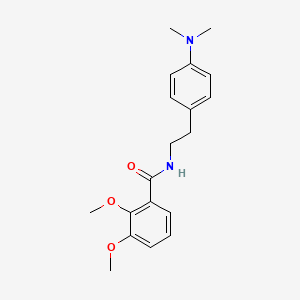
Ethyl 2-((5-(5-phenylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-((5-(5-phenylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)butanoate is a useful research compound. Its molecular formula is C18H18N4O4S2 and its molecular weight is 418.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
α-Glucosidase Inhibitors
Ethyl 2-((5-(5-phenylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)butanoate and its derivatives have been investigated for their potential as α-glucosidase inhibitors, which are significant in the treatment of type 2 diabetes. Saeedi et al. (2020) synthesized various derivatives of this compound and found them to exhibit promising α-glucosidase inhibitory activity, with some compounds demonstrating competitive inhibition and desired interactions at the active site of α-glucosidase, suggesting their potential in anti-diabetic drug discovery (Saeedi et al., 2020).
Enzymatic Activity Enhancement
A study by Abd and Awas (2008) explored the synthesis of derivatives involving this compound, which revealed a potent effect on increasing the reactivity of cellobiase, an enzyme involved in cellulose breakdown. This finding indicates potential applications in biochemical processes and enzyme-related research (Abd & Awas, 2008).
Inhibitory Potential Against Urease Enzyme
The compound's derivatives have been evaluated for their in vitro inhibitory potential against the urease enzyme, which plays a role in various medical and agricultural areas. Nazir et al. (2018) reported that some derivatives showed potent urease inhibition, indicating potential applications in designing therapeutic agents (Nazir et al., 2018).
Mecanismo De Acción
Target of Action
Isoxazoles and thiadiazoles have been found to interact with a variety of biological targets. For instance, some isoxazole derivatives have shown high affinity to multiple receptors . Similarly, thiazole derivatives have been found in many potent biologically active compounds .
Mode of Action
The mode of action of isoxazoles and thiadiazoles can vary greatly depending on the specific derivative and its biological target. Some isoxazole derivatives have been reported to exhibit antiviral activity , while some thiazole derivatives have been reported to act as antimicrobial, antifungal, and antitumor agents .
Biochemical Pathways
The affected pathways can also vary widely. For example, some isoxazole derivatives have been reported to inhibit influenza A , indicating that they may affect viral replication pathways. Thiazole derivatives, on the other hand, have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), and Tiazofurin (an antineoplastic drug) .
Propiedades
IUPAC Name |
ethyl 2-[[5-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S2/c1-3-14(16(24)25-4-2)27-18-21-20-17(28-18)19-15(23)12-10-13(26-22-12)11-8-6-5-7-9-11/h5-10,14H,3-4H2,1-2H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNPEDFMNITUKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NN=C(S1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-methylphenyl)methyl]-2-(naphthalen-1-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2635371.png)

![N-(2-(1H-indol-3-yl)ethyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/no-structure.png)



![3-[(2-Methylpropan-2-yl)oxy]azepane;hydrochloride](/img/structure/B2635381.png)
![2-cyano-3-{8-methylimidazo[1,2-a]pyridin-3-yl}-N-propylprop-2-enamide](/img/structure/B2635383.png)




![benzyl 2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate](/img/structure/B2635390.png)
